REACTION_CXSMILES
|
CN(C)[CH:3]=[CH:4][C:5]([C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([O:15][CH3:16])=[CH:9][C:8]=1[OH:17])=[O:6].CO.[I:21]I.S([O-])([O-])(=O)=S.[Na+].[Na+]>C(Cl)Cl>[CH3:14][O:13][C:12]1[CH:11]=[C:10]([O:15][CH3:16])[CH:9]=[C:8]2[C:7]=1[C:5](=[O:6])[C:4]([I:21])=[CH:3][O:17]2 |f:3.4.5|
|
Name
|
3-dimethylamino-4',6'-dimethoxy-2'-hydroxyacrylophenone
|
Quantity
|
5.026 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C1=C(C=C(C=C1OC)OC)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10.152 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium thiosulfate
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
The mixture was dissolvedby
|
Type
|
TEMPERATURE
|
Details
|
After the solution was cooled
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with distilled water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (n-hexane/ethyl acetate=2/1 to 1/2)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C2C(C(=COC2=CC(=C1)OC)I)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.43 g | |
YIELD: PERCENTYIELD | 34.5% | |
YIELD: CALCULATEDPERCENTYIELD | 51.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |